![molecular formula C11H11NO B14574555 4-[(But-2-en-1-yl)oxy]benzonitrile CAS No. 61493-65-0](/img/structure/B14574555.png)
4-[(But-2-en-1-yl)oxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(But-2-en-1-yl)oxy]benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a but-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(But-2-en-1-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-[(But-2-en-1-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(But-2-en-1-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(But-2-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. For example, similar compounds like crisaborole inhibit phosphodiesterase 4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent anti-inflammatory effects .
Comparison with Similar Compounds
Benzonitrile: A simpler analog with a nitrile group attached to a benzene ring.
4-[(3-oxobutan-2-yl)oxy]benzonitrile: A compound with a similar structure but different substituents.
Uniqueness: 4-[(But-2-en-1-yl)oxy]benzonitrile is unique due to its but-2-en-1-yloxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzonitrile derivatives may not be suitable .
Properties
CAS No. |
61493-65-0 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-but-2-enoxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2-7H,8H2,1H3 |
InChI Key |
ZEKQCYOJNOLEHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


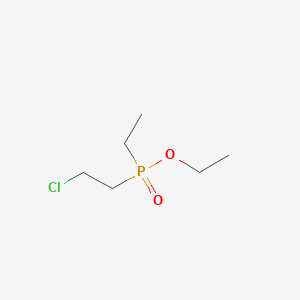
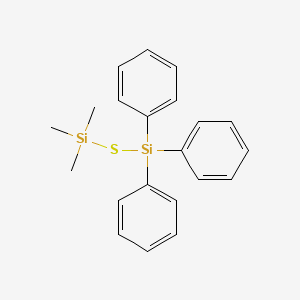
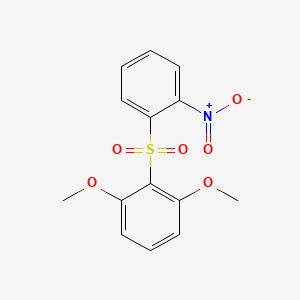
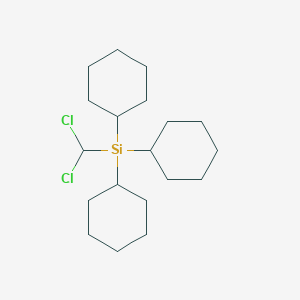
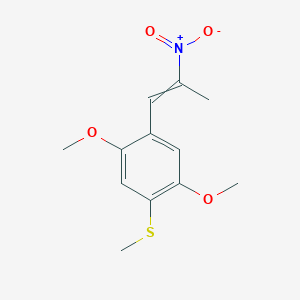
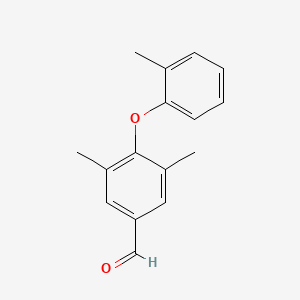

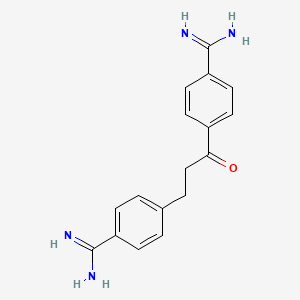
![1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14574522.png)
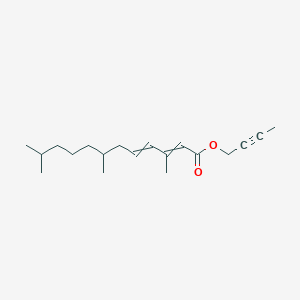
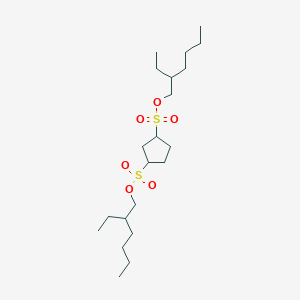
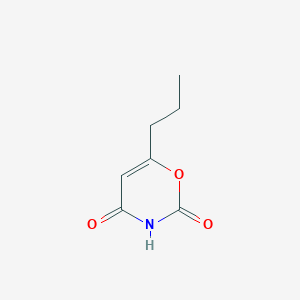
![6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14574540.png)
![5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14574548.png)
